8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline
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Overview
Description
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline typically involves the bromination of 4-hydroxy-6-methyl-2-phenylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
8-Bromo-4-hydroxy-6-methyl-2-phenylquinoline can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound is a parent structure with a wide range of biological activities, including antimicrobial and anticancer effects.
4-Hydroxy-6-methyl-2-phenylquinoline: This is a precursor in the synthesis of this compound and shares similar chemical properties.
8-Bromoquinoline: Another brominated quinoline derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
1154913-33-3 |
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Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
8-bromo-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-7-12-15(19)9-14(11-5-3-2-4-6-11)18-16(12)13(17)8-10/h2-9H,1H3,(H,18,19) |
InChI Key |
PLNHCSFQRTUSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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